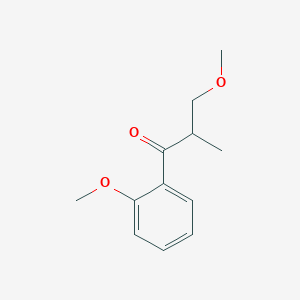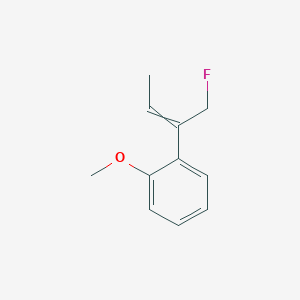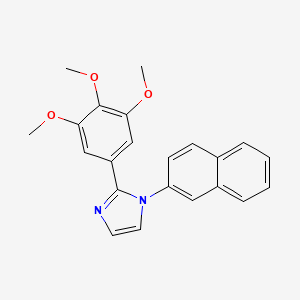![molecular formula C16H17N3O2 B12598947 6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 649736-46-9](/img/structure/B12598947.png)
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxy-5-methylpyrrole with a benzyloxy-substituted triazine derivative. The reaction is usually carried out in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using microwave irradiation to reduce reaction times and improve yields. The use of solid acid catalysts, such as sulfonate resin, can further enhance the efficiency of the process . This method not only increases the overall yield but also minimizes the environmental impact by reducing the need for excessive solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the ethoxy and methyl groups contribute to its overall stability and solubility. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A core structure shared with the compound, known for its biological activity.
Benzyloxy-substituted triazines: Compounds with similar benzyloxy groups, used in medicinal chemistry.
Ethoxy-substituted heterocycles: Compounds with ethoxy groups, known for their enhanced solubility and stability.
Uniqueness
6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine is unique due to its combination of functional groups, which provides a balance of chemical reactivity, stability, and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
649736-46-9 |
|---|---|
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
4-ethoxy-5-methyl-6-phenylmethoxypyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C16H17N3O2/c1-3-20-16-15-12(2)14(9-19(15)18-11-17-16)21-10-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3 |
Clé InChI |
HRFCNVRTAMIDIB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=NN2C1=C(C(=C2)OCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


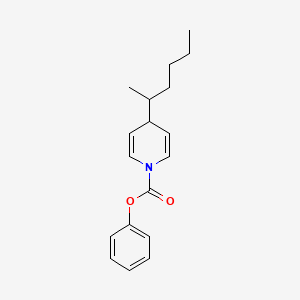
![N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide](/img/structure/B12598874.png)
![2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12598878.png)
![Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-](/img/structure/B12598891.png)
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12598903.png)
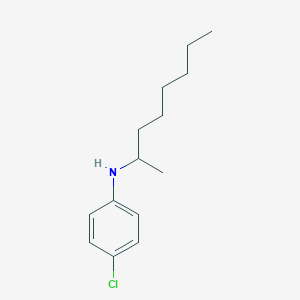
![5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B12598917.png)
![3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12598929.png)
